An In-depth Technical Guide to 3,5-Dichloro-4-ethoxybenzenemethanol: Nomenclature, Synthesis, and Characterization
An In-depth Technical Guide to 3,5-Dichloro-4-ethoxybenzenemethanol: Nomenclature, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
3,5-Dichloro-4-ethoxybenzenemethanol is a substituted aromatic alcohol of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring two chlorine atoms flanking an ethoxy group on a benzyl alcohol scaffold, presents a versatile platform for the development of novel molecular entities. The electron-withdrawing nature of the chlorine atoms, combined with the electron-donating ethoxy group, modulates the electronic properties of the aromatic ring and the reactivity of the benzylic alcohol. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, a proposed synthetic pathway, and predicted spectroscopic data for 3,5-Dichloro-4-ethoxybenzenemethanol, drawing upon established data from its close structural analogs.
Part 1: Nomenclature and Structural Analogs
A clear and unambiguous naming system is paramount for effective scientific communication. This section details the systematic nomenclature for 3,5-Dichloro-4-ethoxybenzenemethanol and introduces its key structural analogs, which serve as a foundation for understanding its chemical behavior.
Systematic Nomenclature
-
IUPAC Name: (3,5-Dichloro-4-ethoxyphenyl)methanol
-
Synonyms: 3,5-Dichloro-4-ethoxybenzyl alcohol
Key Structural Analogs
Due to the limited availability of direct experimental data for 3,5-Dichloro-4-ethoxybenzenemethanol, this guide will extensively reference the following well-characterized structural analogs:
-
(3,5-Dichloro-4-methoxyphenyl)methanol (CAS: 4892-23-3): The closest analog, differing only by a methyl group in the alkoxy chain.
-
3,5-Dichloro-4-ethoxybenzoic acid (CAS: 41490-08-8): The carboxylic acid precursor to the target molecule.
-
3,5-Dichloro-4-ethoxyphenol (CAS: 89748-18-5): A related phenol derivative.[1]
The comparative analysis of these analogs will enable a robust prediction of the properties and reactivity of the target compound.
Caption: Structural relationship between 3,5-Dichloro-4-ethoxybenzenemethanol and its key analogs.
Part 2: Physicochemical and Safety Data
This section summarizes the known physicochemical properties and safety information for the structural analogs to provide a reasonable expectation for 3,5-Dichloro-4-ethoxybenzenemethanol.
Physicochemical Properties of Structural Analogs
| Property | (3,5-Dichloro-4-methoxyphenyl)methanol | 3,5-Dichloro-4-ethoxybenzoic acid | 3,5-Dichloro-4-ethoxyphenol |
| CAS Number | 4892-23-3 | 41490-08-8 | 89748-18-5[1] |
| Molecular Formula | C₈H₈Cl₂O₂ | C₉H₈Cl₂O₃ | C₈H₈Cl₂O₂[1] |
| Molecular Weight | 207.06 g/mol | 235.07 g/mol | 207.06 g/mol [1] |
| Physical Form | Solid | Solid | Solid |
| Storage Temperature | Room Temperature | 0-8 °C | 2-8 °C[1] |
Predicted Physicochemical Properties of 3,5-Dichloro-4-ethoxybenzenemethanol
Based on the data from its analogs, the following properties can be predicted for 3,5-Dichloro-4-ethoxybenzenemethanol:
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀Cl₂O₂ |
| Molecular Weight | 221.08 g/mol |
| Physical Form | Solid |
| Boiling Point | > 300 °C (estimated) |
| Solubility | Soluble in methanol, ethanol, and dichloromethane; sparingly soluble in water. |
| Storage | Store in a cool, dry place away from oxidizing agents. |
Safety and Handling
The safety data for the structural analogs indicate that these compounds should be handled with care. The following precautions are recommended for handling 3,5-Dichloro-4-ethoxybenzenemethanol and its analogs:
-
Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] May cause respiratory irritation.[2]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, and eye protection.[2]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Wash hands thoroughly after handling.[2]
-
IF ON SKIN: Wash with plenty of soap and water.[2]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
Always consult the Safety Data Sheet (SDS) for the specific compound being used.
Part 3: Proposed Synthesis and Experimental Protocol
The synthesis of 3,5-Dichloro-4-ethoxybenzenemethanol can be logically achieved through the reduction of its corresponding carboxylic acid, 3,5-Dichloro-4-ethoxybenzoic acid. This section outlines a proposed synthetic workflow and a detailed experimental protocol based on established reduction methodologies for similar substrates.
Synthetic Workflow
The proposed synthesis involves a single-step reduction of the carboxylic acid to the primary alcohol.
Caption: Proposed synthetic workflow for 3,5-Dichloro-4-ethoxybenzenemethanol.
Experimental Protocol: Reduction of 3,5-Dichloro-4-ethoxybenzoic acid
This protocol details the reduction of 3,5-Dichloro-4-ethoxybenzoic acid to 3,5-Dichloro-4-ethoxybenzenemethanol using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent for carboxylic acids.[3] An alternative, milder reducing agent is Borane-Tetrahydrofuran complex (BH₃·THF).[4]
Materials:
-
3,5-Dichloro-4-ethoxybenzoic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (nitrogen or argon), add a suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Addition of Carboxylic Acid:
-
Dissolve 3,5-Dichloro-4-ethoxybenzoic acid (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
-
Work-up and Quenching:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Caution: The following quenching procedure is highly exothermic and produces hydrogen gas. It must be performed slowly and with extreme care in a well-ventilated fume hood.
-
Slowly and sequentially add the following dropwise:
-
Deionized water (x mL, where x is the mass of LiAlH₄ in grams).
-
15% aqueous Sodium Hydroxide (x mL).
-
Deionized water (3x mL).
-
-
Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms.
-
-
Extraction and Purification:
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3,5-Dichloro-4-ethoxybenzenemethanol.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Part 4: Predicted Spectroscopic Data
The structural elucidation of a newly synthesized compound relies heavily on spectroscopic analysis. This section provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,5-Dichloro-4-ethoxybenzenemethanol based on the known spectra of its analogs.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | s | 2H | Ar-H |
| ~4.65 | s | 2H | -CH ₂OH |
| ~4.10 | q | 2H | -OCH ₂CH₃ |
| ~1.90 | s (broad) | 1H | -CH₂OH |
| ~1.45 | t | 3H | -OCH₂CH ₃ |
Rationale: The aromatic protons are expected to appear as a singlet due to the symmetrical substitution pattern. The benzylic protons will be a singlet, and the ethoxy group will show a characteristic quartet and triplet. The hydroxyl proton will be a broad singlet, and its chemical shift may vary depending on concentration and temperature.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C -OEt |
| ~138 | Ar-C -CH₂OH |
| ~129 | Ar-C -Cl |
| ~127 | Ar-C H |
| ~70 | -C H₂OH |
| ~65 | -OC H₂CH₃ |
| ~15 | -OCH₂C H₃ |
Rationale: The chemical shifts are estimated based on the known values for substituted benzenes and benzyl alcohols. The carbon attached to the ethoxy group will be the most downfield aromatic carbon, while the carbon bearing the chlorines will also be significantly deshielded.
Predicted IR Spectrum (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3000-2850 | C-H stretch (aliphatic) |
| ~1580, ~1470 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
| ~1050 | C-O stretch (primary alcohol) |
| ~850 | C-Cl stretch |
Rationale: The spectrum will be dominated by a broad O-H stretch from the alcohol. Characteristic peaks for the aromatic ring, C-O bonds, and C-Cl bonds are also expected.
Predicted Mass Spectrum (Electron Ionization, EI)
| m/z | Assignment |
| 220/222/224 | [M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms) |
| 191/193 | [M - CH₂OH]⁺ |
| 175/177 | [M - OCH₂CH₃]⁺ |
| 147 | [M - OCH₂CH₃ - CO]⁺ |
Rationale: The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms. Fragmentation is expected to occur at the benzylic position and through the loss of the ethoxy group.
Conclusion
This technical guide has provided a comprehensive overview of the nomenclature, predicted physicochemical properties, a detailed proposed synthesis, and expected spectroscopic data for 3,5-Dichloro-4-ethoxybenzenemethanol. By leveraging the extensive data available for its close structural analogs, this document serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the confident synthesis and characterization of this and other related novel compounds. The provided experimental protocol offers a robust starting point for the laboratory preparation of this versatile chemical building block.
References
- Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488.
-
Organic Syntheses. Mild and Chemoselective Carboxylic Acid Reduction with Borane-Ammonia and a Titanium(IV) Catalyst. [Link]
-
Master Organic Chemistry. Reduction of carboxylic acids to alcohols with borane (BH3). [Link]
-
Lumen Learning. Reductions using NaBH4, LiAlH4. [Link]
Sources
- 1. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
